molecular formula C9H17NO4 B057502 (4R)-4-Butyl-D-glutamic acid CAS No. 1784008-19-0

(4R)-4-Butyl-D-glutamic acid

Cat. No.: B057502
CAS No.: 1784008-19-0
M. Wt: 203.24 g/mol
InChI Key: IMGQZBSGZRAKSV-RNFRBKRXSA-N
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Description

(4R)-4-Butyl-D-glutamic acid is a stereochemically defined glutamate analog of significant interest in pharmacological and neurochemical research. This compound is specifically designed to act as a selective ligand for metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors critical for modulating synaptic transmission and neuronal excitability. Its core research value lies in its unique structure, featuring a butyl side chain at the 4-position of the glutamic acid backbone in the (R)-configuration, which confers distinct pharmacological properties compared to its (S)-counterpart or shorter-chain analogs. This structural specificity makes it an invaluable tool for probing the structure-activity relationships (SAR) of glutamate receptors, elucidating the mechanisms of allosteric modulation, and investigating the role of specific mGluR subtypes in neurological disorders such as anxiety, Parkinson's disease, and chronic pain. Furthermore, its potential interaction with glutamate transporters and involvement in metabolic pathways provides a versatile platform for studying cellular excitotoxicity and amino acid metabolism. Researchers utilize this compound to develop novel assays, screen for new therapeutic agents, and advance our fundamental understanding of glutamatergic signaling in the central nervous system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-2-amino-4-butylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGQZBSGZRAKSV-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649649
Record name (4R)-4-Butyl-D-glutamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217602-18-0, 872555-88-9
Record name rel-(2R,4R)-4-Butyl-D-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Butyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Chromatographic Characterization of 4r 4 Butyl D Glutamic Acid Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful non-destructive technique for elucidating the three-dimensional structure of molecules, including the relative and absolute configuration of chiral centers.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the diastereomeric and enantiomeric purity of 4-butyl-D-glutamic acid. The chemical shifts and coupling constants of protons are highly sensitive to their spatial arrangement. In a mixture of diastereomers, separate signals are often observed for protons at or near the stereocenters due to the different magnetic environments.

For instance, in a related compound, 4-(3-fluoropropyl)-glutamic acid, the protons at the chiral carbons (C2 and C4) and adjacent positions exhibit distinct chemical shifts for each of the four stereoisomers. nih.govplos.org By analogy, for the stereoisomers of 4-butyl-D-glutamic acid, the protons on the butyl group and the glutamic acid backbone would be expected to show distinguishable resonances.

To determine enantiomeric purity, chiral derivatizing agents or chiral shift reagents can be employed. Chiral derivatizing agents react with the enantiomers to form diastereomeric adducts, which can then be distinguished by ¹H NMR. Chiral shift reagents, such as lanthanide complexes, form transient diastereomeric complexes with the enantiomers, inducing differential shifts in the proton resonances. nih.gov

Hypothetical ¹H NMR Data for (4R)-4-Butyl-D-glutamic Acid Stereoisomers in D₂O:

Proton (2R,4R) (2S,4R) (2R,4S) (2S,4S)
H2~3.8 ppm (dd)~3.9 ppm (dd)~3.8 ppm (dd)~3.9 ppm (dd)
H3a~2.1 ppm (m)~2.2 ppm (m)~2.1 ppm (m)~2.2 ppm (m)
H3b~2.3 ppm (m)~2.4 ppm (m)~2.3 ppm (m)~2.4 ppm (m)
H4~2.5 ppm (m)~2.5 ppm (m)~2.6 ppm (m)~2.6 ppm (m)
Butyl-H1'a~1.4 ppm (m)~1.5 ppm (m)~1.4 ppm (m)~1.5 ppm (m)
Butyl-H1'b~1.6 ppm (m)~1.7 ppm (m)~1.6 ppm (m)~1.7 ppm (m)
Butyl-H2'~1.3 ppm (m)~1.3 ppm (m)~1.3 ppm (m)~1.3 ppm (m)
Butyl-H3'~1.3 ppm (m)~1.3 ppm (m)~1.3 ppm (m)~1.3 ppm (m)
Butyl-H4'~0.9 ppm (t)~0.9 ppm (t)~0.9 ppm (t)~0.9 ppm (t)

Note: This table is illustrative and based on typical chemical shifts for similar amino acid structures. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

In the context of 4-butyl-D-glutamic acid stereoisomers, ¹³C NMR can differentiate between the diastereomers. The chemical shifts of the carbons at the stereocenters (C2 and C4) and the adjacent carbons (C1, C3, C5, and the first carbon of the butyl chain) are particularly sensitive to the stereochemistry. For example, studies on similar substituted glutamic acids have shown clear separation of carbon signals for different diastereomers. nih.govplos.org

Hypothetical ¹³C NMR Data for this compound Stereoisomers in D₂O:

Carbon (2R,4R) (2S,4R) (2R,4S) (2S,4S)
C1 (COOH)~175 ppm~175 ppm~176 ppm~176 ppm
C2 (CH-NH₂)~54 ppm~55 ppm~54 ppm~55 ppm
C3 (CH₂)~32 ppm~33 ppm~32 ppm~33 ppm
C4 (CH-Butyl)~42 ppm~42 ppm~43 ppm~43 ppm
C5 (COOH)~180 ppm~180 ppm~181 ppm~181 ppm
Butyl-C1'~35 ppm~36 ppm~35 ppm~36 ppm
Butyl-C2'~28 ppm~28 ppm~28 ppm~28 ppm
Butyl-C3'~22 ppm~22 ppm~22 ppm~22 ppm
Butyl-C4'~14 ppm~14 ppm~14 ppm~14 ppm

Note: This table is illustrative and based on typical chemical shifts for similar amino acid structures. Actual values may vary.

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of chiral compounds. yakhak.org The development of effective chiral stationary phases (CSPs) has been pivotal in advancing the analysis of amino acid stereoisomers.

The separation of the four stereoisomers of 4-butyl-D-glutamic acid requires a chiral stationary phase capable of forming transient diastereomeric complexes with the analytes, leading to differential retention times. Several types of CSPs have proven effective for amino acid separations:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as those found in Chiralpak® and Chiralcel® columns, are widely used for the resolution of a broad range of chiral compounds, including amino acid derivatives. yakhak.org

Crown Ether-based CSPs: These are particularly well-suited for the separation of primary amine-containing compounds like amino acids. chromatographyonline.comumich.edu The crown ether cavity can enantioselectively interact with the protonated amino group.

Ligand Exchange CSPs: These phases consist of a chiral ligand, often an amino acid derivative, coated or bonded to a support and complexed with a metal ion, typically copper(II). e3s-conferences.org The enantiomers of the analyte form ternary complexes with the chiral selector and the metal ion, and the differing stabilities of these diastereomeric complexes result in separation. e3s-conferences.org For instance, a Chirex 3126 column, which utilizes a ligand exchange mechanism, was successfully used to separate the four stereoisomers of 4-(3-fluoropropyl)-glutamic acid. nih.govplos.org

Developing an HPLC method for the simultaneous determination of all four stereoisomers of 4-butyl-D-glutamic acid involves optimizing several parameters to achieve baseline separation. Key considerations include:

Column Selection: Choosing the appropriate CSP based on the principles described above is the most critical step. A ligand exchange column, such as a Chirex 3126, or a crown ether-based column would be strong candidates.

Mobile Phase Composition: The mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, plays a crucial role. nih.govplos.org For ligand exchange chromatography, the aqueous phase often contains a copper salt, such as CuSO₄. nih.govplos.org The pH and concentration of the mobile phase components must be fine-tuned to optimize resolution and analysis time.

Temperature: Column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation factor. koreascience.kryakhak.org

Detection: UV detection is commonly used, often at a low wavelength (e.g., 220 nm) for compounds lacking a strong chromophore. plos.org Derivatization with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can significantly enhance detection sensitivity. nih.gov

A successful method, as demonstrated for a similar compound, can achieve the elution and resolution of all four stereoisomers in a single chromatographic run. plos.org

Mass Spectrometry in Conjunction with Separation Techniques for Structural Elucidation

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of 4-butyl-D-glutamic acid stereoisomers. While MS itself is not inherently chiral, it provides crucial information for structural confirmation and can aid in the identification of co-eluting components.

When coupled with a chiral HPLC method, MS can confirm the identity of each separated stereoisomer by providing its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further solidifying the structural assignment. nih.govplos.org

Mechanistic Investigations of Biological Interactions of 4r 4 Butyl D Glutamic Acid and Its Analogues

Interaction with Glutamate (B1630785) Receptors

Glutamate receptors are broadly classified into two superfamilies: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors. The interaction of (4R)-4-Butyl-D-glutamic acid with these receptors is predicted to be highly dependent on its stereochemistry and the nature of the substituent at the 4-position.

Ionotropic Glutamate Receptor Binding Profiles (e.g., AMPA, Kainate, NMDA Subtypes)

While direct binding data for this compound is not extensively available in the current literature, structure-activity relationship (SAR) studies of related 4-substituted glutamic acid analogues provide valuable insights into its potential binding profile.

Research has shown that enantiomerically pure (2S,4R)-4-substituted glutamic acids are potent agonists at the GluK1 (formerly GluR5) subtype of kainate receptors. researchgate.net The potency at this receptor appears to increase with the size and hydrophobicity of the substituent at the 4-position. For instance, analogues with cinnamyl and naphthylmethyl groups at the 4-position exhibit high potency and selectivity for GluK1 receptors. researchgate.net This suggests that the butyl group in this compound would likely confer significant agonist activity at kainate receptors, particularly the GluK1 subtype.

In contrast, the affinity of 4-substituted glutamic acid analogues for AMPA and NMDA receptors is generally lower. For example, the potent GluK1 agonist LY339434, a (2S,4R)-4-(naphthalen-2-ylmethyl)glutamic acid, shows negligible activity at AMPA receptors and acts as an agonist at NMDA receptors only at significantly higher concentrations (EC50 of approximately 2.5 µM). researchgate.net Based on these findings, it is anticipated that this compound would exhibit a preference for kainate receptors over AMPA and NMDA receptors.

Table 1: Binding Affinities and Activities of 4-Substituted Glutamic Acid Analogues at Ionotropic Glutamate Receptors

CompoundReceptor SubtypeActivityKi (nM)EC50 (µM)
(2S,4R)-4-Methylglutamic acidKainate (GluK1)Agonist--
(2S,4R)-4-Allylglutamic acidKainate (GluK1)Agonist--
LY339434 ((2S,4R)-4-(naphthalen-2-ylmethyl)glutamic acid)Kainate (GluK1)Agonist< 25~2.5 (at NMDA)
(4R)-Isopentyl glutamateKainate (GluK1)Potent Agonist--

Data extrapolated from studies on related compounds. researchgate.netnih.gov

Metabotropic Glutamate Receptor Agonist/Antagonist Activity and Allosteric Modulation

Metabotropic glutamate receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. nih.gov Group I mGluRs (mGlu1 and mGlu5) are typically coupled to phospholipase C, while Group II (mGlu2 and mGlu3) and Group III (mGlu4, mGlu6, mGlu7, mGlu8) are negatively coupled to adenylyl cyclase. nih.govnih.gov

Specific data on the interaction of this compound with mGluR subtypes is currently lacking. However, studies on other glutamic acid analogues, such as (2S,4S)-hydroxyglutamic acid, have shown potent activity at mGlu1a and mGlu8a receptors, comparable to L-glutamic acid. beilstein-journals.org The stereochemistry at both the C2 and C4 positions is critical in determining the affinity and efficacy at different mGluR subtypes. Given that many potent mGluR agonists are L-enantiomers, the D-configuration of this compound might result in lower affinity or potentially antagonistic activity at these receptors. Further investigation is required to elucidate its specific profile at mGluRs.

Stereoselectivity in Receptor Recognition and Functional Efficacy

Stereochemistry is a critical determinant of the pharmacological activity of glutamic acid analogues. The spatial arrangement of the carboxyl groups and the amino group dictates the molecule's ability to fit into the highly specific binding pockets of glutamate receptors.

For kainate receptors, the (2S,4R) configuration in 4-substituted glutamic acids has been established as crucial for potent agonist activity at the GluK1 subtype. researchgate.net This highlights the importance of the relative orientation of the substituent at the C4 position with respect to the glutamate backbone for optimal receptor activation.

In the case of NMDA receptors, both L- and D-isomers of certain glutamic acid analogues can exhibit activity, though often with different potencies and selectivities for the various NR2 subunits. nih.gov

For this compound, the (2R,4R) stereochemistry will be the defining factor in its interaction with glutamate receptors. While the (4R) position is consistent with activity at some kainate receptors, the (2R) configuration (D-enantiomer) may lead to a distinct pharmacological profile compared to the more commonly studied L-enantiomers. It is plausible that this compound may exhibit selectivity for different receptor subtypes or even act as an antagonist at receptors where the L-enantiomer is an agonist.

Enzyme Substrate or Inhibitor Dynamics

Beyond its potential interactions with glutamate receptors, this compound is also a candidate for interaction with enzymes that recognize and process glutamic acid.

Glutamate Racemase (RacE) Interactions and Inhibition Kinetics

Glutamate racemase (RacE or MurI) is a bacterial enzyme that catalyzes the interconversion of L-glutamate and D-glutamate. nih.govnih.gov D-glutamate is an essential component of the peptidoglycan layer of bacterial cell walls, making glutamate racemase an attractive target for the development of novel antibacterial agents. wikipedia.org

A significant study on 4-substituted D-glutamic acid analogues revealed that compounds with a (2R,4S) stereochemistry are potent inhibitors of glutamate racemase. nih.gov In this study, various aryl-, heteroaryl-, cinnamyl-, and biaryl-methyl substituents at the 4-position of D-glutamic acid led to potent competitive inhibition of the enzyme. nih.gov For instance, the 2-naphthylmethyl derivative with (2R,4S) stereochemistry was found to be a potent competitive inhibitor with a Ki of 16 nM. nih.gov

The target compound, this compound, possesses a (2R,4R) configuration. While the D-glutamic acid core and the C4 substitution are present, the stereochemistry at the C4 position is different from the optimal (2R,4S) configuration identified for potent inhibition. This suggests that this compound may be a weaker inhibitor of glutamate racemase compared to its (4S) counterpart. However, the presence of the butyl group at the 4-position could still allow for interaction with the active site of the enzyme, and its potential as an inhibitor cannot be entirely dismissed without direct experimental evaluation.

Table 2: Inhibition of Glutamate Racemase (MurI) by 4-Substituted D-Glutamic Acid Analogues

Compound Stereochemistry4-SubstituentInhibition Potency (IC50)Inhibition Type
(2R,4S)2-Naphthylmethyl0.1 µg/mL (HPLC assay)Competitive (Ki = 16 nM)
(2R,4S)Benzothienyl0.01 - 0.036 µg/mL (HPLC assay)-
(2R,4R)ButylData not available-

Data from a study on related D-glutamic acid analogues. nih.gov

Amino Acid Transporter (e.g., xCT, ASCT2) Modulation and Transport Mechanisms

Amino acid transporters play a crucial role in regulating intracellular and extracellular concentrations of amino acids. The cystine/glutamate antiporter (system xCT) and the alanine-serine-cysteine transporter 2 (ASCT2) are of particular interest due to their involvement in cellular redox balance and metabolism, respectively.

System xCT is a sodium-independent transporter that exchanges extracellular cystine for intracellular glutamate. nih.govnih.gov It is composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2). europeanreview.orgbiorxiv.org Given its role in glutamate export, compounds that interact with this transporter could have significant physiological effects.

ASCT2 (SLC1A5) is a sodium-dependent transporter responsible for the uptake of neutral amino acids, including glutamine, which is crucial for the growth of many cancer cells. nih.gov

Currently, there is no direct evidence for the interaction of this compound with either xCT or ASCT2. The substrate specificity of these transporters is complex and depends on the size, charge, and stereochemistry of the amino acid. While L-glutamate is a substrate for xCT, the D-enantiomer is generally not transported. The presence of the butyl group at the 4-position further modifies the structure, making it less likely to be a substrate for these transporters. However, it is possible that it could act as an inhibitor. For example, studies on hydroxyproline (B1673980) analogs have identified competitive inhibitors of ASCT1 and ASCT2. nih.gov Further research is needed to determine if this compound can modulate the activity of these important amino acid transporters.

Role in Central Carbon and Nitrogen Metabolic Pathways

L-glutamic acid holds a critical position in cellular metabolism, acting as a key link between carbon and nitrogen metabolic pathways. encyclopedia.pub The enzyme glutamate dehydrogenase plays a pivotal role by catalyzing the reversible amination of α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, to form L-glutamate. letstalkacademy.com This reaction directly connects the carbon skeletons provided by carbohydrate metabolism with nitrogen assimilation, enabling the synthesis of other amino acids and nitrogenous compounds. letstalkacademy.com

As a D-amino acid analogue, this compound is not a typical substrate for the enzymes involved in these central pathways, which are highly specific for L-enantiomers. umich.edu Its presence could potentially lead to several metabolic consequences:

Enzyme Inhibition: The compound may act as a competitive or allosteric inhibitor of enzymes that recognize L-glutamate, such as glutamate dehydrogenase or aminotransferases. By binding to the active site or a regulatory site, it could disrupt the flow of metabolites between carbon and nitrogen pools.

Disruption of Racemase Activity: In organisms that possess glutamate racemase, an enzyme that interconverts L-glutamate and D-glutamate, this compound could act as an inhibitor. Potent inhibition of glutamate racemase by 4-substituted D-glutamic acid analogues has been demonstrated, which is a significant mode of antibacterial activity as D-glutamate is an essential component of the bacterial cell wall peptidoglycan. nih.govresearchgate.net

Metabolic Perturbation: The introduction of a non-metabolizable analogue can lead to futile cycling or sequestration of resources, thereby perturbing the carefully regulated balance of central metabolism. nih.gov

The butyl group at the 4-position imparts increased lipophilicity compared to glutamate, which may influence its interaction with enzyme binding pockets and its subcellular distribution.

Cellular Uptake and Intracellular Fate

The ability of this compound to exert biological effects is contingent upon its transport across the cell membrane and its subsequent fate within the cell.

The intracellular concentration of amino acid analogues is determined by the dynamic interplay between influx and efflux transport mechanisms. Kinetic studies of similar compounds, such as radiolabeled fluorinated glutamate and glutamine analogues, reveal that cellular accumulation is a time-dependent process that can be saturated, indicating transporter-mediated entry. nih.govacs.org

Kinetic ParameterDescriptionIllustrative Value Range
K_m (Affinity) The substrate concentration at which the transport rate is half of V_max. A lower K_m indicates higher affinity.10 µM - 500 µM
V_max (Max. Velocity) The maximum rate of transport when the transporter is saturated with the substrate.1 - 20 nmol/mg protein/min
Efflux Rate The rate at which the compound is transported out of the cell.Varies significantly based on transporter and intracellular concentration.

Note: These values are illustrative and based on data for other glutamate analogues. nih.govbiorxiv.org

The intracellular retention of this compound would depend on whether it is a substrate for efflux transporters and the extent to which it is metabolized or incorporated into cellular components. Given its D-configuration, significant metabolic conversion is unlikely in mammalian cells. umich.edu

The transport of glutamate and its analogues across the cell membrane is mediated by several families of amino acid transporters, each with distinct substrate specificities.

System Xc⁻ (SLC7A11/SLC3A2): This cystine/glutamate antiporter is a primary candidate for the uptake of negatively charged amino acid analogues. nih.gov It exchanges one molecule of extracellular L-cystine for one molecule of intracellular L-glutamate. Studies have shown that this system can transport other glutamate derivatives, such as (4S)-4-(3-fluoropropyl)-L-glutamate. nih.gov Importantly, the uptake of some glutamate analogues via System Xc⁻ can be partially blocked by D-glutamate, suggesting that the transporter can accommodate D-isomers, making it a plausible transporter for this compound. nih.gov

Excitatory Amino Acid Transporters (EAATs; SLC1 family): This family of sodium-dependent transporters (EAAT1-5) is responsible for the high-affinity uptake of L-glutamate and L-aspartate, primarily in the central nervous system. beilstein-journals.org While highly specific for L-isomers, some interaction with D-amino acids cannot be entirely ruled out, though they are generally poor substrates. beilstein-journals.org

Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2; SLC1A5): ASCT2 is a sodium-dependent transporter for neutral amino acids, including glutamine. nih.govmdpi.com While it does not typically transport charged amino acids like glutamate, modification of the glutamate molecule, such as at the 4-position, could potentially alter its interaction profile. It is a key transporter in many cancer cells. mdpi.com

Large Neutral Amino Acid Transporter 1 (LAT1; SLC7A5): LAT1 is a sodium-independent transporter that facilitates the transport of large, neutral amino acids. While glutamate is not a substrate, the increased lipophilicity from the butyl group could theoretically facilitate weak interactions, although this is less likely. nih.gov

The table below summarizes the potential transporters for this compound.

Transport SystemGene FamilyKey SubstratesPotential for this compound Transport
System Xc⁻ SLC7A11/SLC3A2L-Cystine, L-GlutamateHigh. Tolerates glutamate derivatives and D-isomers. nih.govnih.gov
EAATs SLC1L-Glutamate, L-AspartateLow. Highly stereospecific for L-isomers. beilstein-journals.org
ASCT2 SLC1A5Neutral Amino Acids (Gln, Ala, Ser)Low to Moderate. Primarily for neutral amino acids, but overexpressed in tissues where activity might be observed. nih.gov
System L (LAT1) SLC7A5Large Neutral Amino Acids (Leu, Phe)Very Low. Does not transport charged amino acids. nih.gov

Structure-Activity Relationship (SAR) Studies of 4-Butyl-D-glutamic Acid Derivatives

Structure-activity relationship (SAR) studies on derivatives of 4-substituted D-glutamic acids have been crucial in elucidating their biological targets and optimizing their potency. A primary focus of these studies has been the development of inhibitors for glutamate racemase, a key bacterial enzyme. researchgate.net

Research has shown that the nature of the substituent at the 4-position of the D-glutamate core is a critical determinant of inhibitory activity. By synthesizing and testing a variety of analogues, researchers have mapped the chemical space required for potent inhibition.

Key findings from SAR studies include:

Stereochemistry: The (2R, 4S) stereochemistry is often optimal for the inhibition of bacterial glutamate racemase. researchgate.net

Substituent Size and Lipophilicity: Introducing larger, lipophilic groups at the 4-position generally enhances inhibitory potency against glutamate racemase. For example, replacing a small methyl group with larger arylmethyl or cinnamyl groups leads to a significant increase in activity. researchgate.netnih.gov

Aromatic and Heteroaromatic Groups: The incorporation of aromatic rings, such as naphthyl or benzothienyl groups, has led to the discovery of highly potent inhibitors with Ki values in the nanomolar range. researchgate.net

The interactive table below presents SAR data for a series of 4-substituted D-glutamic acid derivatives as glutamate racemase inhibitors, illustrating these principles.

Compound ID4-Position SubstituentTarget EnzymeActivity (IC₅₀ or K_i)Reference
1 MethylKainate Receptors / mGluRsSelective Agonist nih.gov
2 ArylmethylGlutamate RacemasePotent Inhibitor researchgate.net
3 CinnamylGlutamate RacemasePotent Inhibitor researchgate.net
4 2-NaphthylmethylGlutamate RacemaseK_i = 16 nM researchgate.net
5 Benzothienyl DerivativeGlutamate RacemaseIC₅₀ = 0.01-0.036 µg/mL researchgate.net
6 Biaryl DerivativeGlutamate RacemasePotent Inhibitor researchgate.net

These SAR studies demonstrate that the D-glutamic acid scaffold is a versatile template for developing potent and selective enzyme inhibitors. The 4-butyl derivative represents a point within this chemical space, characterized by a moderately lipophilic alkyl chain, suggesting it likely possesses inhibitory activity against targets like glutamate racemase, though perhaps with different potency compared to the more complex aromatic derivatives. researchgate.net

Preclinical Research Applications and Potential Therapeutic Relevance of 4r 4 Butyl D Glutamic Acid Analogues

Development as Molecular Probes for Advanced Diagnostic Imaging (e.g., Positron Emission Tomography Tracers)

Analogues of glutamic acid are being actively developed as tracers for Positron Emission Tomography (PET), a powerful imaging technique for visualizing and quantifying metabolic processes in the body. The rationale behind this approach lies in the altered metabolism of cancer cells, which often exhibit increased uptake of amino acids to fuel their rapid growth and proliferation.

Fluorine-18 (¹⁸F) labeled glutamic acid and glutamine analogues have shown particular promise as tumor metabolic imaging agents. snmjournals.org For instance, ¹⁸F-labeled (2S,4R)-4-fluoroglutamine (¹⁸F-(2S,4R)4F-GLN) and ¹⁸F-labeled (2S,4R)-4-fluoroglutamate (¹⁸F-(2S,4R)4F-GLU) have demonstrated the ability to accumulate in tumors, with ¹⁸F-(2S,4R)4F-GLN showing prolonged retention. snmjournals.org Another significant development is (4S)-4-(3-¹⁸F-fluoropropyl)-L-glutamate (BAY 94-9392), which has shown good tumor uptake in both animal models and human studies. snmjournals.org This tracer is transported via the cystine/glutamate (B1630785) exchanger (system Xc⁻), highlighting its potential to visualize tumors with high oxidative stress. snmjournals.org

The development of these tracers is crucial as they offer a non-invasive way to assess tumor metabolism, which can be more specific than traditional glucose-based imaging with ¹⁸F-FDG, especially in distinguishing tumors from inflammatory lesions. snmjournals.org The stereochemistry of these analogues is critical for their biological activity and tumor uptake, necessitating the synthesis of optically pure isomers for effective imaging. researchgate.netplos.orgsnmjournals.org

Table 1: Examples of Glutamic Acid Analogues as PET Tracers

Tracer NameTarget/MechanismKey Findings
¹⁸F-(2S,4R)4-Fluoroglutamine (¹⁸F-(2S,4R)4F-GLN)Amino acid transport (ASCT2) and glutamine metabolismHigh uptake and retention in glioma models, minimal uptake in normal brain tissue. researchgate.netsnmjournals.org
¹⁸F-(2S,4R)4-Fluoroglutamate (¹⁸F-(2S,4R)4F-GLU)Amino acid transport (System Xc⁻)Fast accumulation in tumors, slightly higher tumor-to-background ratio than ¹⁸F-(2S,4R)4F-GLN. snmjournals.org
(4S)-4-(3-¹⁸F-Fluoropropyl)-L-glutamic acid (BAY 94-9392)System Xc⁻ transporter activityGood tumor uptake in preclinical and clinical studies, potential to image oxidative stress. snmjournals.orgplos.org
¹⁸F-4-(3-Fluoropropyl)glutamineLAT, System N, and ASC transportersEfficient uptake in 9L tumor cells, excellent tumor to muscle ratio in vivo. nih.gov

Evaluation in Cancer Research Models

The dependence of many cancer cells on glutamine and glutamate for survival and proliferation makes this metabolic pathway an attractive target for therapeutic intervention. nih.govnih.gov Analogues of glutamic acid are being investigated for their ability to disrupt tumor metabolism and modulate cellular stress responses.

Impact on Tumor Metabolism and Proliferation Pathways

Cancer cells often exhibit "glutamine addiction," where they rely heavily on glutamine as a primary fuel source and for the synthesis of essential molecules like nucleotides and amino acids. nih.govmdpi.com Glutamic acid is interconvertible with glutamine and plays a central role in these metabolic processes. nih.gov Therefore, molecules that interfere with glutamic acid or glutamine metabolism can act as anticancer agents. nih.govnih.gov

Several synthetic derivatives of L-glutamic acid have demonstrated cytotoxic activity against various cancer cell lines. nih.govscielo.br For example, N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) have shown activity against prostate and colon cancer cells. nih.gov Furthermore, novel pyrazolo[3,4-d]pyrimidine-based glutamate analogues have been designed as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthetase (TS), key enzymes in DNA synthesis, exhibiting potent anti-proliferative activity against a range of cancers. tandfonline.com

Modulation of Oxidative Stress Responses in Neoplastic Cells

Cancer cells experience high levels of oxidative stress due to their rapid metabolism and proliferation. nih.govfrontiersin.org To counteract this, they upregulate antioxidant systems, with glutathione (B108866) (GSH) playing a crucial role. nih.govscispace.com Glutamate is a key precursor for the synthesis of GSH, a tripeptide that detoxifies reactive oxygen species (ROS). nih.gov

By targeting glutamate metabolism, it is possible to deplete intracellular GSH levels, thereby increasing oxidative stress and rendering cancer cells more susceptible to cell death. mdpi.com For instance, inhibiting glutaminase, the enzyme that converts glutamine to glutamate, can lead to increased ROS and has been proposed as a cancer therapy. mdpi.com The system Xc⁻ transporter, which imports cystine (a GSH precursor) in exchange for glutamate, is another important target. snmjournals.org Inhibiting this transporter can disrupt the redox balance in cancer cells.

Exploration in Neurobiological Research

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a vital role in synaptic transmission, plasticity, learning, and memory. mdpi.comnih.gov Dysregulation of the glutamatergic system is implicated in a variety of neurological and psychiatric disorders. nih.govnih.gov 4-substituted glutamic acid analogues are valuable tools for dissecting the complex roles of different glutamate receptors and transporters.

Modulation of Excitatory Neurotransmission and Synaptic Plasticity

Glutamic acid exerts its effects through ionotropic receptors (NMDA, AMPA, and kainate receptors) and metabotropic receptors (mGluRs). nih.govacnp.orgnih.gov 4-substituted analogues of glutamic acid have been instrumental in characterizing the pharmacology of these receptor subtypes.

For example, enantiomerically pure (2S,4R)-4-substituted glutamic acids have been identified as potent and selective agonists for the GluR5 kainate receptor subtype. researchgate.netacs.org Specifically, the 3-(2-naphthyl)prop-2-enyl substituted analogue, LY339434, shows high potency and selectivity for GluR5. acs.org Other studies have shown that (2S,4R)-4-methylglutamic acid is selective for kainate receptors, while (2S,4S)-4-methylglutamic acid is selective for mGlu receptors. nih.gov The electrophysiological effects of 4(R)- and 4(S)-(5-phenylpentyl)-glutamic acids have also been investigated, revealing their ability to attenuate excitatory postsynaptic potentials in the hippocampus. nih.gov

Table 2: Pharmacological Profile of Selected 4-Substituted Glutamic Acid Analogues at Glutamate Receptors

CompoundReceptor SelectivityReported ActivityReference
(2S,4R)-4-cinnamylglutamic acid analoguesGluR5 kainate receptorsPotent and selective agonists researchgate.netacs.org
LY339434 (3-(2-naphthyl)prop-2-enyl derivative)GluR5 kainate receptorsHigh potency (Ki < 25 nM) and selectivity acs.org
(2S,4R)-4-methylglutamic acidKainate receptorsSelective agonist nih.gov
(2S,4S)-4-methylglutamic acidmGlu receptors (subtypes 1α and 2)Selective agonist nih.gov
4(R)- and 4(S)-(5-phenylpentyl)-glutamic acids-Attenuate excitatory postsynaptic potentials nih.gov

Implications in Models of Neurodegenerative Disorders and Central Nervous System Function

The role of D-amino acids in the brain, including D-glutamate, is an emerging area of research. nih.gov D-amino acids are known to modulate NMDA receptor activity and have been implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and psychiatric conditions such as schizophrenia. nih.gov While L-glutamate is the primary excitatory neurotransmitter, D-glutamate can also act as an agonist at the glutamate binding site of the NMDA receptor. nih.gov

Excitotoxicity, a process where excessive glutamate receptor activation leads to neuronal damage and death, is a key mechanism in many neurodegenerative disorders. nih.govnih.gov Glutamate transporters, such as EAATs, are crucial for maintaining low extracellular glutamate levels and preventing excitotoxicity. acs.org Therefore, compounds that modulate the activity of these transporters hold therapeutic potential for conditions like Parkinson's disease. nih.gov While direct studies on (4R)-4-Butyl-D-glutamic acid in this context are lacking, the exploration of related D-amino acid analogues could provide valuable insights into their potential neuroprotective or neuromodulatory effects.

Antimicrobial Research Perspectives

Analogues of this compound represent a class of molecules under investigation for their potential as antimicrobial agents. The scientific interest in these compounds stems from their ability to interfere with essential biochemical pathways unique to bacteria, particularly those involved in the construction of the bacterial cell wall. This focus on bacteria-specific targets is a cornerstone of antimicrobial research, aiming to develop drugs with high selectivity and minimal impact on human cells.

Targeting Bacterial Cell Wall Biosynthesis and Peptidoglycan Formation

The structural integrity of most bacteria is maintained by a unique and complex polymer called peptidoglycan, also known as murein. wikipedia.org This macromolecule forms a mesh-like layer, the sacculus, which encases the bacterial cytoplasmic membrane, providing mechanical strength and protection against osmotic lysis. wikipedia.orgsigmaaldrich.com Peptidoglycan is composed of linear glycan chains, which are themselves polymers of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. wikipedia.orguliege.be Attached to each NAM residue is a short peptide stem. wikipedia.org These peptide stems are crucial as they are cross-linked to the peptides of adjacent glycan strands, creating a robust, three-dimensional network. wikipedia.orgnih.gov

A key and often essential amino acid within this peptide stem is D-glutamic acid. wikipedia.orguliege.be Unlike in eukaryotes, where D-amino acids are rare, D-glutamic acid is a fundamental building block for the peptidoglycan of virtually all bacteria, both Gram-positive and Gram-negative. uliege.benih.gov In Escherichia coli, for instance, the canonical peptide stem is composed of L-alanine, D-glutamic acid, meso-diaminopimelic acid, and two D-alanine residues. wikipedia.org The incorporation of D-glutamic acid into the growing peptidoglycan precursor, specifically into the UDP-N-acetylmuramyl-L-alanine molecule, is a critical step in the cytoplasmic phase of cell wall biosynthesis. nih.govmdpi.com

Because D-glutamic acid is integral to the peptidoglycan structure, compounds that mimic this amino acid, such as this compound and its analogues, have the potential to disrupt bacterial cell wall synthesis. By acting as antagonists or false substrates, these analogues can interfere with the enzymes that build the peptide stem, leading to the formation of defective peptidoglycan. A compromised cell wall cannot withstand the internal turgor pressure of the bacterial cell, ultimately leading to cell lysis and death. This mechanism makes the peptidoglycan biosynthesis pathway an attractive target for the development of new antibacterial therapies. nih.govnih.gov

Inhibition of D-Glutamate-Dependent Bacterial Enzymes Essential for Survival

The central role of D-glutamic acid in peptidoglycan synthesis is mediated by specific enzymes that are essential for bacterial viability and are absent in humans, making them prime targets for antimicrobial drug design. nih.govnih.gov Research into this compound analogues has focused on inhibiting two such enzymes: glutamate racemase and D-glutamate ligase.

Glutamate Racemase (MurI or RacE)

Most bacteria obtain the necessary D-glutamate for cell wall synthesis by converting L-glutamate, a common amino acid, into its D-enantiomer. This reaction is catalyzed by the enzyme glutamate racemase (variously abbreviated as MurI or RacE). nih.gov For many bacteria, this enzyme is the sole provider of D-glutamate, rendering it essential for their survival. nih.gov Consequently, inhibiting glutamate racemase starves the cell of a critical peptidoglycan component, halting cell wall construction.

Studies have identified 4-substituted D-glutamic acid analogues as potent competitive inhibitors of glutamate racemase. For example, research on the two glutamate racemase isozymes from Bacillus anthracis, RacE1 and RacE2, demonstrated significant inhibition by such compounds. nih.gov

Table 1: Inhibition of B. anthracis Glutamate Racemase (RacE1) by D-Glutamate Analogues nih.gov
CompoundInhibition Constant (Ki) in &micro;MType of Inhibition
4-Methyl-D-glutamic acid4.6Competitive
4-Mercaptomethyl-D-glutamic acid3.5Competitive
4-Azidomethyl-D-glutamic acid3.7Competitive

D-Glutamate Ligase (MurD)

Following the synthesis of D-glutamate by glutamate racemase, the next crucial step is its incorporation into the peptidoglycan precursor. This reaction is catalyzed by the ATP-dependent enzyme D-glutamate ligase (MurD). mdpi.comnih.gov MurD adds D-glutamate to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine (UMA). mdpi.comnih.gov As this is a vital step in the formation of the pentapeptide stem, MurD is also considered a viable target for new antibacterial drugs. nih.gov

Researchers have tested a variety of D-glutamic acid analogues for their ability to inhibit the MurD enzyme from E. coli. nih.gov While some analogues, such as D-erythro-3- and 4-methylglutamic acids, were found to be substrates for the enzyme, they did not significantly inhibit the addition of D-glutamic acid itself. nih.gov However, the development of D-glutamic acid-based inhibitors incorporating other chemical scaffolds has yielded more potent inhibitors. A series of inhibitors based on a D-glutamic acid core with a 5-benzylidenethiazolidin-4-one scaffold were designed and shown to have IC₅₀ values in the low micromolar range against E. coli MurD, representing some of the most potent D-Glu-based MurD inhibitors developed to date. nih.gov These findings underscore the potential of targeting D-glutamate-dependent enzymes with analogues of this compound as a promising strategy in antimicrobial research. nih.gov

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address clustered data (e.g., repeated measurements) via mixed-effects models .

Q. How can computational tools enhance the study of this compound’s structure-activity relationships?

  • Methodological Answer : Perform docking studies with software like AutoDock Vina, using crystal structures of target proteins (e.g., glutamate receptors) . Validate predictions with site-directed mutagenesis and functional assays to confirm binding residues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.